O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt
Beschreibung
Eigenschaften
IUPAC Name |
azane;di((113C)methoxy)-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGORMGERPBFTJ-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OP(=S)(O[13CH3])S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10NO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt
Precision Analytics for Organophosphate Metabolite Profiling
Executive Summary
This technical guide details the structural characteristics, synthesis logic, and analytical applications of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt (DMDTP-13C2). As a stable isotope-labeled internal standard (IS), this compound is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS) protocols used in environmental toxicology and occupational health. It serves as the definitive reference material for quantifying exposure to organophosphate pesticides (e.g., malathion, dimethoate) by tracking their common urinary metabolite, dimethyl dithiophosphate (DMDTP).
Chemical Identity & Structural Anatomy
Core Specifications
-
Chemical Name: O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt[1][2][3][4]
-
Molecular Formula:
-
Molecular Weight: ~177.20 g/mol (Labeled) vs. 175.22 g/mol (Unlabeled)
-
Appearance: White to off-white crystalline solid
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents.
Structural Visualization
The molecule consists of a dithiophosphate anion stabilized by an ammonium counter-ion. The critical feature is the substitution of standard Carbon-12 with Carbon-13 at the two methoxy positions. This modification creates a mass shift of +2.0067 Da, sufficient for mass spectral resolution while maintaining identical chromatographic behavior to the native analyte.
Figure 1: Molecular topology of DMDTP-13C2. Note the P=S double bond and the ionic interaction between the thiolate anion and ammonium cation.
Synthesis & Manufacturing Logic
The synthesis of DMDTP-13C2 requires high-purity precursors to prevent isotopic dilution. The process generally follows the industrial route for dithiophosphates but substitutes standard methanol with Methanol-13C .
Reaction Mechanism
-
Thionation/Esterification: Phosphorus pentasulfide (
) reacts with Methanol-13C. This is an exothermic reaction evolving hydrogen sulfide ( ) gas. -
Neutralization: The resulting O,O-dimethyl dithiophosphoric acid is unstable and corrosive. It is immediately neutralized with anhydrous ammonia to form the stable ammonium salt.
Reaction Equation:
Figure 2: Synthetic pathway for DMDTP-13C2. Control of temperature during the acid formation step is critical to prevent decomposition.
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary utility of DMDTP-13C2 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during the analysis of urine or environmental samples.
The "Self-Validating" Mechanism
In LC-MS/MS analysis, the native analyte (DMDTP from pesticide degradation) and the internal standard (DMDTP-13C2) co-elute because they have virtually identical physicochemical properties. However, the mass spectrometer differentiates them by their mass-to-charge (
-
Native DMDTP (Anion):
156.9 -
Labeled DMDTP-13C2 (Anion):
158.9 (+2 Da shift)
Any signal suppression caused by the urine matrix affects both the native and labeled forms equally. Therefore, the ratio of their peak areas remains constant, ensuring accurate quantification.
Experimental Workflow: Urine Biomonitoring
Objective: Quantify DMDTP metabolites in human urine to assess organophosphate exposure.
Step-by-Step Protocol:
-
Sample Aliquoting: Transfer 1.0 mL of urine into a centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of DMDTP-13C2 solution (1.0 µg/mL in methanol). Crucial: This must happen before any extraction to correct for recovery losses.
-
Extraction (LLE):
-
Acidify urine to pH < 3 using dilute HCl (converts salt to extractable acid).
-
Add 2 mL organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.
-
-
Reconstitution:
-
Transfer the organic supernatant to a clean vial.
-
Evaporate to dryness under Nitrogen stream (Max 40°C).
-
Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
MRM Transitions:
-
Native:
(Loss of ) -
IS (13C2):
(Loss of )
-
-
Figure 3: Analytical workflow for quantifying urinary metabolites. Spiking the IS prior to extraction is the key control point for data integrity.
Technical Specifications & Handling
| Property | Specification | Rationale |
| Storage | -20°C, Desiccated | Prevents hydrolysis of the P-S bonds. |
| Stability | > 2 Years (Solid) | Ammonium salt form is significantly more stable than the free acid. |
| Reconstitution | Methanol or Water | Solvents must be LC-MS grade to avoid background noise. |
| Isotopic Purity | High purity prevents "crosstalk" (IS contributing signal to the native channel). | |
| Hazards | Irritant, Stench | Dithiophosphates release mercaptan-like odors; handle in a fume hood. |
References
-
Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Urine. Method No. 4022.03. Link
-
Bravo, R., et al. (2004). "Quantification of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259. Link
-
Mao, X., et al. (2020). "Simultaneous determination of organophosphorus pesticides and their metabolites in human urine by LC-MS/MS." Journal of Chromatography B, 1146, 122118. Link
-
PubChem. (2025).[5] Ammonium O,O-dimethyl dithiophosphate (Compound Summary).[2][3] National Library of Medicine. Link
Sources
A Technical Guide to O,O-dimethyl dithiophosphate (DMDTP) as a Urinary Biomarker for Organophosphate Exposure Assessment
Abstract
This technical guide provides a comprehensive overview of O,O-dimethyl dithiophosphate (DMDTP), a key urinary metabolite used for the biomonitoring of exposure to organophosphate (OP) pesticides. Human biomonitoring is a critical tool for quantifying exposure to potentially harmful chemicals.[1][2] For organophosphates, a widely used class of insecticides, the measurement of urinary dialkylphosphate (DAP) metabolites serves as a primary method for assessing cumulative exposure.[3][4][5] DMDTP is a metabolite produced by the human body following exposure to specific dimethyl-substituted organothiophosphate pesticides, such as malathion and dimethoate.[6][7] Its detection in urine is a reliable indicator of recent exposure. This document delves into the biochemical basis of DMDTP formation, provides detailed, field-proven analytical methodologies for its quantification, discusses the interpretation of results, and outlines the inherent limitations of its use. We present step-by-step protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering researchers and drug development professionals the foundational knowledge required to implement robust and reliable biomonitoring studies.
Introduction: The Significance of Biomonitoring for Organophosphate Exposure
Organophosphorus pesticides (OPs) are among the most widely applied insecticides globally in agriculture and public health, but they also pose significant health risks to humans.[2][8] Chronic exposure has been associated with adverse health effects, including neurological and developmental issues.[1][7][8][9] Consequently, accurately assessing human exposure is paramount for risk assessment and regulatory action.[1][8]
Biomonitoring, the measurement of a chemical or its metabolites in biological specimens (e.g., urine, blood, hair), provides a direct measure of the internal dose resulting from all exposure routes, including dermal, inhalation, and oral.[2][6] For OPs, which are typically metabolized and excreted from the body within hours to days, urine is the matrix of choice for assessing recent exposure.[9][10]
Approximately 75% of registered OP pesticides are O,O-dimethyl or O,O-diethyl substituted compounds that metabolize into one or more of six common dialkylphosphate (DAP) metabolites.[3] These DAPs, including O,O-dimethyl dithiophosphate (DMDTP), serve as valuable non-specific biomarkers for cumulative OP exposure.[3][11] Elevated levels of DMDTP in urine suggest recent exposure to its parent pesticides, making it a crucial analyte in epidemiological studies and occupational health monitoring.[7]
Biochemical Foundation: The Metabolic Fate of Parent Pesticides to DMDTP
The utility of DMDTP as a biomarker is rooted in the predictable metabolic pathways of its parent organothiophosphate compounds. When pesticides like malathion or dimethoate enter the body, they undergo extensive metabolism primarily in the liver.
The biotransformation process involves two competing pathways:
-
Bioactivation: An oxidative desulfuration reaction, primarily mediated by cytochrome P450 (CYP450) enzymes, converts the parent thion (P=S) form to its more toxic oxon (P=O) analogue. This oxon is the active compound that inhibits acetylcholinesterase, the primary mechanism of OP toxicity.
-
Detoxification: The parent compound can also be detoxified through several pathways, including hydrolysis by esterases (e.g., carboxylesterases) and glutathione S-transferases. This hydrolysis cleaves the ester bonds, leading to the formation of dialkylphosphate metabolites, which are then readily excreted in the urine.[4]
DMDTP is a direct product of the hydrolytic detoxification of dimethyl dithiophosphate-containing pesticides. Because this pathway is common to several different pesticides, the presence of DMDTP confirms exposure to this class of compounds but does not identify the specific parent pesticide.[3][4] This is a critical point of interpretation for any study utilizing DAP biomarkers.
Caption: Metabolic pathways of dimethyl dithiophosphate pesticides.
Analytical Methodologies for DMDTP Quantification in Urine
The accurate quantification of DMDTP in a complex matrix like urine requires robust and sensitive analytical techniques. The high polarity and non-volatile nature of DMDTP necessitate specific sample preparation strategies. The two gold-standard methodologies employed in research and clinical laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic, powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile analytes like DMDTP, a chemical modification step known as derivatization is mandatory.
Causality Behind Derivatization: The core principle of GC is the separation of compounds in the gas phase. DMDTP, being a polar phosphate salt, has a very low vapor pressure and will not volatilize under typical GC conditions. Derivatization converts the polar P-OH group into a larger, non-polar, and more volatile ester, allowing it to travel through the GC column. Pentafluorobenzyl bromide (PFBBr) is a widely used and highly effective derivatizing agent for DAPs because it creates stable, volatile esters with excellent electron-capturing properties, enhancing detection sensitivity.[10][12][13][14]
This protocol is a synthesized example based on established methods.[10][12]
Step 1: Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 5 mL of urine into a 15 mL screw-top glass vial.
-
Internal Standard Spiking: Add an appropriate internal standard. While dibutylphosphate (DBP) can be used, a stable isotope-labeled analogue of DMDTP is strongly preferred for the highest accuracy, as it corrects for matrix effects and variations in extraction and derivatization efficiency.[3][15]
-
Acidification & Salting Out: Add 1 mL of 6 M HCl to acidify the sample to a pH < 2. This protonates the dialkylphosphates, making them less water-soluble and more amenable to extraction into an organic solvent.[10][12] Add 4 g of sodium chloride (NaCl) to saturate the aqueous phase, which further drives the analytes into the organic layer by the "salting-out" effect.[10][12]
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 5 mL of an extraction solvent mixture (e.g., diethyl ether:acetonitrile, 1:1 v/v) to the vial.[10][12]
-
Shake vigorously for 5 minutes and centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass vial containing a drying agent like potassium carbonate to remove residual water, which can interfere with derivatization.[10][12]
Step 3: Derivatization with PFBBr
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 10 µL of PFBBr solution (e.g., 10% in acetonitrile). Caution: PFBBr is a potent lachrymator and must be handled in a fume hood.
-
Seal the vial and heat at 40-80°C for 1-16 hours.[10][12][16] Newer methods have shown that microwave-assisted derivatization can shorten this step to minutes.[17][18]
Step 4: Clean-up and Final Preparation
-
After cooling, perform a second LLE by adding 5 mL of n-hexane and 5 mL of water. Shake and centrifuge.
-
Collect the upper hexane layer, which now contains the derivatized, non-polar DMDTP-PFB ester. Repeat the hexane extraction.
-
Combine the hexane phases and concentrate to a final volume of ~150 µL for GC-MS analysis.[10][12]
Step 5: Instrumental Analysis
-
GC System: Use a capillary column suitable for pesticide analysis (e.g., RTX®-5MS).
-
Injection: 1-2 µL splitless injection.
-
Oven Program: A typical program starts at ~70°C, ramps up to ~280°C.
-
MS System: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for the characteristic ions of the DMDTP-PFB derivative.
Caption: Workflow for DMDTP analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method in many high-throughput laboratories. Its primary advantage is the ability to analyze polar compounds directly, often bypassing the need for chemical derivatization, which significantly simplifies and shortens sample preparation time.[19]
Principle of Superiority: LC separates compounds in the liquid phase, making it inherently suitable for polar analytes like DMDTP. Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity. It works by selecting the DMDTP parent ion in the first quadrupole, fragmenting it in a collision cell, and then detecting a specific fragment ion in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out background noise from the urine matrix, leading to very low detection limits.[20]
This protocol is a synthesized example based on established methods.[19][20][21][22]
Step 1: Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex.
-
Pipette a smaller volume of urine (e.g., 0.5-1 mL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a stable isotope-labeled DMDTP internal standard. This is non-negotiable for high-quality LC-MS/MS analysis to control for matrix effects and instrument variability.
Step 2: Extraction (Choose one)
-
Option A: Liquid-Liquid Extraction (LLE)
-
Add an appropriate organic solvent (e.g., acetonitrile).
-
Vortex vigorously and centrifuge at high speed to precipitate proteins and separate layers.
-
Transfer the supernatant to a new tube. This method is often favored for its high recovery and simplicity.[22]
-
-
Option B: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., a polymer-based sorbent).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the DMDTP with a stronger organic solvent. SPE can provide a cleaner extract than LLE but may require more method development.[15][23]
-
Step 3: Final Preparation
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 95% water, 5% methanol with formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
Step 4: Instrumental Analysis
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid to improve ionization.
-
MS/MS System: Operate in negative ion electrospray ionization (ESI) mode.
-
Detection: Use MRM mode, monitoring at least two ion transitions per compound (one for quantification, one for confirmation) to ensure identity and accuracy.[20]
Caption: Workflow for DMDTP analysis by LC-MS/MS.
Method Validation and Performance Comparison
A self-validating system is the cornerstone of trustworthy results. Any protocol for DMDTP quantification must be rigorously validated according to international guidelines. Key parameters include:
-
Selectivity: Ensuring no other compound in the matrix is misidentified as DMDTP.
-
Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte amount.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and accurately quantified, respectively.[13][22]
-
Accuracy: Measured by spike-recovery experiments, determining how much of a known amount of added analyte is recovered by the method.[13][22]
-
Precision: Assessed as intra-day (repeatability) and inter-day (reproducibility) variation, typically expressed as a relative standard deviation (RSD).[17][20]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Insights |
| Derivatization | Required (e.g., with PFBBr)[10][12] | Not Required [19][20] | LC-MS/MS avoids this time-consuming, labor-intensive, and potentially variable step, increasing throughput. |
| Sample Volume | Typically larger (2-5 mL) | Typically smaller (0.5-1 mL) | LC-MS/MS is advantageous for studies with limited sample volumes (e.g., pediatric research). |
| Throughput | Lower | Higher | Automation of extraction and direct analysis makes LC-MS/MS ideal for large-scale epidemiological studies. |
| Typical LOQ | ~1 µg/L (ppb)[10][12] | 0.06 - 5 ng/mL (ppb)[20][21][22] | Both methods offer excellent sensitivity suitable for the general population, although LC-MS/MS can achieve lower limits. |
| Specificity | Good (with SIM) | Excellent (with MRM) | The MS/MS scan (MRM) provides a higher degree of confidence in analyte identification compared to single-stage MS. |
| Matrix Effects | Less pronounced post-derivatization | Can be significant (ion suppression/enhancement) | The use of co-eluting stable isotope-labeled internal standards is essential to correct for matrix effects in LC-MS/MS. |
Interpretation and Limitations of DMDTP Data
Elevated urinary DMDTP levels are a clear indication of recent exposure to parent OP pesticides.[7] Studies have demonstrated that shifting to an organic diet can significantly reduce urinary DAP concentrations, including dimethyl DAPs, underscoring the link between diet and exposure.[24] However, interpreting these results requires a nuanced understanding of the biomarker's limitations.
Key Considerations for Interpretation:
-
Non-Specificity: As a common metabolite, DMDTP does not identify the specific parent pesticide to which an individual was exposed.[3][4] This complicates risk assessment, as parent OPs have widely varying toxicities.[4]
-
Short Half-Life: DAPs are typically excreted within 24-48 hours of exposure.[9][10] Therefore, a single urine sample reflects only very recent exposure and may not be representative of an individual's long-term or chronic exposure pattern.[9] For assessing chronic exposure, alternative matrices like hair may be considered.[13][25]
-
Environmental Contamination: A significant confounding factor is the presence of pre-formed DAPs, including DMDTP, in the environment and on food products.[4][6] These can be ingested directly and excreted, leading to a urinary signal that does not reflect metabolic conversion of a parent pesticide inside the body.[4][26]
Conclusion and Future Perspectives
O,O-dimethyl dithiophosphate remains a cornerstone urinary biomarker for assessing human exposure to a specific group of organophosphate pesticides. Its analysis provides invaluable data for epidemiological research, occupational safety monitoring, and understanding population-level exposure trends. While GC-MS provides a robust and reliable method, the trend is clearly towards LC-MS/MS due to its higher throughput, specificity, and simplified sample preparation.
References
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-
Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. (2015). PubMed. [Link]
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Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: a biomarker of chronic exposure to organophosphate pesticides. (2009). PubMed. [Link]
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Biomonitoring of Exposure to Organophosphate Pesticides: McKelvey et al. Respond. (2025). Environmental Health Perspectives. [Link]
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Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. (n.d.). Annals of Agricultural and Environmental Medicine. [Link]
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Integrated Biomonitoring of Organophosphate Mixtures Reveals Food-Driven Exposure and Hormetic Oxidative Responses in Urban Adults. (2026). Environmental Science & Technology. [Link]
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Biomonitoring and biomarkers of organophosphate pesticides exposure - state of the art. (n.d.). PubMed. [Link]
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Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. (n.d.). Annals of Agricultural and Environmental Medicine. [Link]
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Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal. (n.d.). Journal of Analytical Toxicology. [Link]
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation to Quantify Simultaneously Six Urinary DIALKYL Phosphate Metabolites of Organophosphorus Pesticides. (2025). PubMed. [Link]
-
(PDF) Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. (n.d.). ResearchGate. [Link]
-
Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. (2006). PubMed. [Link]
-
Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. (2008). PubMed. [Link]
-
Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. (2025). ResearchGate. [Link]
-
Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. [Link]
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Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. (n.d.). Clinical Toxicology. [Link]
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Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE). (2021). PMC. [Link]
-
Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. (2025). ResearchGate. [Link]
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Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. (n.d.). ResearchGate. [Link]
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Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. (n.d.). CDC. [Link]
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Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. (n.d.). SciSpace. [Link]
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Dimethyldithiophosphate (DMDTP) - Total Tox-Burden. (n.d.). Lab Results Explained. [Link]
-
Determination of Dialkyl Phosphates in Human Urine using Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. [Link]
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Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI. [Link]
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Reduction in urinary organophosphate pesticide metabolites in adults after a week-long organic diet. (n.d.). Environmental Research. [Link]
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Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. (2025). ResearchGate. [Link]
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Urinary Dialkyl Phosphate Concentrations and Lung Function Parameters in Adolescents and Adults: Results from the Canadian Health Measures Survey. (n.d.). PMC. [Link]
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A method for the determination of dialkyl phosphate residues in urine. (n.d.). PubMed. [Link]
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Urinary Dialkylphosphate Metabolite Levels in US Adults—National Health and Nutrition Examination Survey 1999–2008. (2019). PMC. [Link]
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Determinants of urinary dialkyl phosphate metabolites in midlife women. (2025). CDC Stacks. [Link]
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Reference values of urinary metabolites of organophosphate in healthy Iranian adults. (n.d.). PMC. [Link]
-
Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand. (2021). MDPI. [Link]
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An In-depth Technical Guide on the Toxicology of Organophosphorus Pesticide Metabolites in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Successors of Organophosphate Exposure
Organophosphorus (OP) compounds are among the most widely used classes of pesticides globally, essential for modern agriculture and public health vector control.[1] However, their utility is shadowed by their potential for significant human toxicity.[2] While the toxicity of parent OP compounds is well-documented, a nuanced understanding of their metabolites is critical for the scientific community. It is these metabolic products that are often the direct mediators of toxicity and the primary targets for human biomonitoring.[3][4]
Upon entering the human body via ingestion, inhalation, or dermal absorption, OP pesticides undergo extensive metabolic transformation.[5][6] This guide moves beyond the parent compounds to provide a detailed exploration of their metabolites, focusing on the biochemical transformations that dictate their toxicological impact. We will dissect the mechanisms of action, from the canonical inhibition of acetylcholinesterase (AChE) to more complex, delayed neuropathies. Furthermore, this guide offers practical, field-proven protocols for the analytical detection of these metabolites and the assessment of their biological effects, providing researchers and drug developers with the foundational knowledge required to navigate this complex area of toxicology.
Chapter 1: The Metabolic Fate of Organophosphorus Pesticides in Humans
The toxicity of an organophosphorus compound is inextricably linked to its metabolism. The human body employs a series of enzymatic reactions that can either increase (bioactivation) or decrease (detoxification) the compound's potency.[4]
Phase I Metabolism: Bioactivation and Detoxification
The initial metabolic handling of OPs is primarily managed by the cytochrome P450 (CYP) enzyme system in the liver.[7][8]
-
Bioactivation (Oxidative Desulfuration): Many commonly used OP pesticides, such as parathion and malathion, are phosphorothionates, containing a phosphorus-sulfur double bond (P=S).[9] These "thions" are relatively weak inhibitors of acetylcholinesterase. The CYP system, particularly enzymes like CYP2B6 and CYP3A4, catalyzes an oxidative desulfuration reaction. This process replaces the sulfur atom with an oxygen atom, converting the thion into its "oxon" analog (P=O).[7][8] This structural change dramatically increases the electrophilicity of the phosphorus atom, transforming the parent compound into a highly potent AChE inhibitor.[4]
-
Detoxification: Concurrently, CYP enzymes can also detoxify OPs through dearylation, cleaving the bond between the phosphorus atom and the aromatic "leaving group."[10] Additionally, A-esterases, most notably Paraoxonase 1 (PON1), play a crucial role in hydrolyzing the active oxon metabolites into less toxic products.[11][12] This enzymatic hydrolysis is a key detoxification pathway, and individual variations in PON1 activity can significantly influence susceptibility to OP poisoning.[11]
Figure 1: General metabolic pathway of an organophosphorus pesticide.
Chapter 2: Core Mechanisms of Metabolite-Induced Toxicity
The toxic effects of OP metabolites are multifaceted, ranging from acute cholinergic crisis to delayed and chronic neurological damage.
The Primary Target: Acetylcholinesterase (AChE) Inhibition
The hallmark of acute OP poisoning is the inhibition of AChE by the oxon metabolite.[13] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.
The mechanism involves the highly electrophilic phosphorus atom of the oxon metabolite attacking a serine hydroxyl group within the active site of the AChE enzyme.[14][15] This forms a stable, phosphorylated enzyme complex that is catalytically inactive.[16] The inability to break down ACh leads to its accumulation in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors.[6] This overstimulation manifests as the clinical toxidrome known as a "cholinergic crisis," characterized by symptoms summarized by the mnemonic DUMBBELS (Diarrhea, Urination, Miosis, Bronchorrhea, Bronchospasm, Emesis, Lacrimation, Salivation) for muscarinic effects, and muscle fasciculations, weakness, and paralysis for nicotinic effects.[6] Respiratory failure from bronchospasm, excessive secretions, and respiratory muscle paralysis is the leading cause of death.[17]
The "Aging" Process and Therapeutic Implications
The phosphorylated AChE complex can undergo a process called "aging." This involves the cleavage of one of the alkyl groups from the phosphorus atom, creating a more stable, negatively charged covalent bond with the enzyme.[6][15] Once aged, the enzyme-inhibitor complex is typically considered irreversible, and cannot be reactivated by standard antidotes like oximes (e.g., pralidoxime).[6] The rate of aging is highly dependent on the specific chemical structure of the OP metabolite.[15] This creates a critical therapeutic window: oximes must be administered before aging occurs to be effective.
Figure 2: AChE inhibition, reactivation by oximes, and the aging process.
Organophosphate-Induced Delayed Neuropathy (OPIDN)
Certain OP compounds can cause a distinct, delayed-onset neurotoxicity known as OPIDN, which appears 1 to 4 weeks after exposure.[18][19] This condition is characterized by the distal degeneration of long axons in both the peripheral and central nervous systems.[20][21] The molecular target for OPIDN is not AChE, but a different enzyme called Neuropathy Target Esterase (NTE).[20][22]
Initiation of OPIDN requires two events:
-
Inhibition: A neuropathic OP metabolite phosphorylates the active site of NTE.
-
Aging: The NTE-inhibitor complex must undergo an "aging" reaction, similar to that seen with AChE, where an R-group is cleaved from the phosphorus atom.[20][21]
This aged, inhibited NTE is believed to trigger a cascade of events leading to axonal degeneration, resulting in symptoms like cramping muscle pain, numbness, and progressive weakness, particularly in the lower limbs.[19]
Chapter 3: Human Biomonitoring and Key Analytical Protocols
Assessing human exposure to OPs relies on the measurement of specific biomarkers in biological matrices, primarily urine.[1][23] These biomarkers are categorized as either biomarkers of exposure (the metabolite itself) or biomarkers of effect (a measurable biological change).
Biomarkers of Exposure and Effect
-
Dialkylphosphates (DAPs): The most common biomarkers of exposure are the non-specific dialkylphosphate metabolites.[24] These are the core phosphoric acid structures remaining after the leaving group has been hydrolyzed. The six major DAPs are:
-
Dimethylphosphate (DMP)
-
Diethylphosphate (DEP)
-
Dimethylthiophosphate (DMTP)
-
Diethylthiophosphate (DETP)
-
Dimethyldithiophosphate (DMDTP)
-
Diethyldithiophosphate (DEDTP)
Measuring DAPs in urine provides an integrated picture of exposure to multiple OP pesticides.[25] However, a key consideration for researchers is that pre-formed DAPs can be present in food and the environment, which can confound exposure assessments in the general population.[25][26]
-
-
Specific Metabolites: For certain OPs, the hydrolyzed leaving group is unique and can be measured as a specific biomarker. For example, 3,5,6-trichloro-2-pyridinol (TCPy) is a specific metabolite of chlorpyrifos.
-
Biomarkers of Effect: The primary biomarker of effect is the measurement of cholinesterase activity in the blood.[4]
-
Red Blood Cell (RBC) Acetylcholinesterase (AChE): This is the preferred biomarker for neurological effects as the enzyme is identical to the one found in synapses.
-
Plasma Butyrylcholinesterase (BuChE): Also known as pseudocholinesterase, BuChE is more sensitive to OP inhibition but is less specific for neurotoxicity.[17] A significant depression in cholinesterase activity confirms a biologically significant exposure.
-
Table 1: Common Organophosphorus Pesticides and Their Urinary Metabolites
| Parent Organophosphate | Chemical Class | Specific Metabolite | Non-Specific DAP Metabolites |
| Chlorpyrifos | Phosphorothioate | 3,5,6-trichloro-2-pyridinol (TCPy) | DEP, DETP |
| Malathion | Phosphorodithioate | Malathion dicarboxylic acid (MDA) | DMP, DMTP, DMDTP |
| Parathion | Phosphorothioate | p-Nitrophenol | DEP, DETP |
| Diazinon | Phosphorothioate | 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) | DEP, DETP |
| Dimethoate | Phosphorodithioate | Dimethoate carboxylic acid | DMP, DMTP, DMDTP |
Protocol: Analysis of Dialkylphosphate (DAP) Metabolites in Human Urine via GC-MS/MS
This protocol describes a robust method for quantifying the six primary DAP metabolites, adapted from established methodologies.[24][27] The core challenge in DAP analysis is their high polarity and low volatility, which necessitates a chemical derivatization step to make them suitable for gas chromatography (GC).
Causality Behind Experimental Choices:
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is critical. This self-validating step corrects for variations in extraction efficiency and matrix effects for each specific sample, ensuring high accuracy and precision.[24]
-
Derivatization: DAPs are non-volatile acids. Derivatization with an agent like pentafluorobenzyl bromide (PFBBr) converts them into less polar, more volatile esters, which are amenable to GC analysis.[27][28]
-
GC-MS/MS: Tandem mass spectrometry (MS/MS) provides superior selectivity and sensitivity compared to single-quadrupole MS, allowing for the detection of metabolites at very low concentrations (pg/mL to low ng/mL range) and minimizing interferences from the complex urine matrix.[24]
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw a 5 mL aliquot of human urine to room temperature.
-
Spike the sample with a known quantity of a mixed stable isotope-labeled internal standard solution containing analogues for all six DAPs.
-
Add 4 g of sodium chloride and acidify the sample with 1 mL of 6 M hydrochloric acid.[27]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a diethyl ether/acetonitrile (1:1, v/v) mixture to the vial.[27]
-
Shake vigorously for 5 minutes and then centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of potassium carbonate to neutralize any co-extracted acid.[27]
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in acetonitrile.
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and a catalyst (e.g., diisopropylethylamine).
-
Seal the vial and heat at approximately 40-60°C for several hours or overnight to allow the reaction to complete.[27]
-
-
Clean-up:
-
After derivatization, perform a second liquid-liquid or solid-phase extraction (SPE) step to remove excess derivatizing agent and other impurities.
-
-
Instrumental Analysis:
-
Concentrate the final extract and inject a small volume (e.g., 1-2 µL) into a GC-MS/MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each native DAP and its corresponding labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a blank matrix.
-
Calculate the concentration of each DAP metabolite in the unknown samples by comparing the peak area ratio of the native analyte to its labeled internal standard against the calibration curve.
-
Protocol: Spectrophotometric Measurement of Human Erythrocyte AChE Activity (Modified Ellman's Method)
This protocol measures the effect of OP exposure by quantifying AChE activity, based on the classic Ellman's method.[29][30]
Causality Behind Experimental Choices:
-
Substrate: Acetylthiocholine (ATCh) is used as a surrogate for the natural substrate, acetylcholine. The enzymatic cleavage of ATCh by AChE produces thiocholine.[29]
-
Chromogen: The key to the assay is the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB. The sulfhydryl group of the thiocholine produced in the first reaction reacts with DTNB in a secondary, non-enzymatic reaction. This reaction cleaves DTNB to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[29][31]
-
Spectrophotometry: The rate of TNB²⁻ formation is directly proportional to the AChE activity. This can be monitored kinetically by measuring the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader.[29][30]
Step-by-Step Methodology:
-
Sample Preparation (Washed Erythrocytes):
-
Collect whole blood in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to separate plasma and buffy coat from red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with isotonic saline (0.9% NaCl), centrifuging and discarding the supernatant after each wash.
-
After the final wash, lyse the RBCs by adding a known volume of hypotonic buffer (e.g., cold deionized water) to release the AChE. This is your enzyme sample.
-
Determine the hemoglobin concentration of the lysate for normalization purposes.
-
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Set up wells for blanks, controls, and samples.
-
To each well, add 140 µL of phosphate buffer.[32]
-
Add 10 µL of the RBC lysate (enzyme sample) to the sample and control wells. Add 10 µL of buffer to the blank wells.
-
Add 10 µL of DTNB solution to all wells.[32]
-
Incubate the plate for 10 minutes at 25°C.[32]
-
Initiate the reaction by adding 10 µL of the ATCh substrate solution to all wells.[32]
-
-
Measurement and Calculation:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well. Correct the sample rates by subtracting the rate of the blank (which accounts for non-enzymatic hydrolysis of the substrate).
-
Calculate AChE activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε × l) × DilutionFactor), where ε is the molar extinction coefficient for TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Normalize the activity to the hemoglobin content of the lysate (e.g., U/g Hb).
-
Chapter 4: Genetic Determinants of Susceptibility
The Critical Role of Paraoxonase 1 (PON1)
Human susceptibility to the toxic effects of certain OP metabolites is not uniform. A key factor influencing this variability is the activity of the PON1 enzyme, which is responsible for hydrolyzing and detoxifying active oxon metabolites.[11][33] Both the level of PON1 expression and its catalytic efficiency are under genetic control, leading to significant inter-individual differences in detoxification capacity.[12][34]
Two of the most studied polymorphisms in the PON1 gene are:
-
Q192R (rs662): A glutamine (Q) to arginine (R) substitution at position 192. This polymorphism directly affects the enzyme's catalytic efficiency. The R isoform generally hydrolyzes paraoxon more rapidly, while the Q isoform is more efficient at hydrolyzing other oxons like diazoxon.[11]
-
L55M (rs854560): A leucine (L) to methionine (M) substitution at position 55. This polymorphism is linked to the plasma concentration of the enzyme, with the M allele often associated with lower PON1 levels.[35]
Individuals with a "low-activity" PON1 genotype may be at a higher risk of accumulating toxic oxon metabolites following OP exposure, making them more susceptible to adverse health effects.[11] Therefore, phenotyping (measuring enzyme activity) or genotyping for PON1 status can be a valuable tool in risk assessment and for understanding the outcomes of epidemiological studies.[33]
Chapter 5: Future Directions and Conclusion
The study of organophosphorus pesticide metabolites remains a dynamic field. Future research must focus on several key areas:
-
Low-Dose, Chronic Exposure: While acute, high-dose poisoning is well-understood, the long-term neurological and systemic effects of chronic, low-level exposure to OP metabolites are less clear and represent a significant public health concern.[9][36]
-
Non-Cholinergic Mechanisms: Emerging evidence suggests that OP metabolites can induce toxicity through mechanisms independent of AChE inhibition, including oxidative stress, neuroinflammation, and mitochondrial dysfunction.[8][36] Elucidating these pathways is crucial for developing targeted therapies.
-
Advanced Therapeutics: Drug development efforts are focused on creating more effective antidotes that can reactivate aged AChE and on "bioscavengers"—exogenous enzymes designed to intercept and neutralize OP metabolites in the bloodstream before they can reach their targets.
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Lotti M, Moretto A. Organophosphate-induced delayed polyneuropathy - PubMed. PubMed. Published 2005. Available at: [Link]
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Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Available at: [Link]
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Chen X, Li Y, Liu H, Zhang Z, Li W, Zou Z, Li L, Yuan Z. 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]
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Madden JC, Enoch SJ, Hewitt M, Cronin MTD, Tarkhov A, Gadaleta D, Mombelli E, Carpanini F, Mos-Sadeghin R, Monshouwer M, Corvi R, Pavan M, Benfenati E. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes - MDPI. MDPI. Published 2023. Available at: [Link]
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Sharma Y, Bashir S, Irshad M, Gupta SD, Kumar S. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans - PMC. Available at: [Link]
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Pohanka M, Hrabinova M, Kuca K. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available at: [Link]
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Singh S, Kumar V. Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review - Nature Environment and Pollution Technology. Available at: [Link]
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Methodological & Application
Application Note: Advanced Solid Phase Extraction (SPE) Strategies for Acidic Pesticide Metabolites
Abstract & Scope
The analysis of acidic pesticide metabolites (e.g., phenoxy acids, pyrethroid metabolites like 3-PBA, and organophosphate degradation products) presents a unique challenge in residue analysis. These compounds are highly polar, water-soluble, and often exist as conjugates in biological matrices.[1] Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor recovery of these polar species.[1]
This guide details the transition to Mixed-Mode Solid Phase Extraction (SPE) , specifically targeting the retention of ionized acids. By exploiting both hydrophobic and electrostatic interactions, researchers can achieve cleaner extracts and lower limits of quantitation (LOQ) for LC-MS/MS analysis compared to standard C18 workflows.[1]
Chemistry & Mechanism: The "Lock and Key" Approach
To successfully extract acidic metabolites, one must understand their behavior in solution. These analytes contain carboxylic acid or phenolic groups.[1][2]
-
Low pH (< pKa): The molecule is protonated (neutral). It behaves hydrophobically.[1][3]
-
High pH (> pKa): The molecule is deprotonated (anionic). It behaves as a charged species.[1]
The Superiority of Mixed-Mode Anion Exchange (MAX)
While Polymeric Reversed-Phase (e.g., HLB/DVB) is effective, Mixed-Mode Anion Exchange (MAX) provides the highest purity.[1] It allows for a "vigorous wash" step where neutral interferences are stripped away with 100% organic solvent while the analyte remains electrostatically "locked" to the sorbent.
Visualization: Sorbent Selection Logic
The following decision tree illustrates the selection process for the optimal SPE phase based on analyte properties.
Figure 1: Decision tree for selecting SPE sorbents for pesticide metabolites. Mixed-Mode (MAX) is preferred for complex matrices like urine to minimize ion suppression.[1]
Sample Pretreatment: The Critical Hydrolysis Step
Most acidic pesticide metabolites in urine (e.g., 3-PBA from pyrethroids) are excreted as glucuronide or sulfate conjugates.[1] Direct extraction will miss these "bound" forms.[1]
Protocol:
-
Enzymatic Hydrolysis (Preferred):
-
Add
-glucuronidase/sulfatase to 2 mL urine.[1] -
Incubate at 37°C for 4 hours (or overnight).
-
Why: Gentler on the matrix, fewer artifacts than acid hydrolysis.
-
-
Acid Hydrolysis (Alternative):
Core Protocol A: Mixed-Mode Anion Exchange (MAX)
Target: 3-Phenoxybenzoic acid (3-PBA), 2,4-D, Dicamba.[1] Sorbent: 60 mg Mixed-Mode Polymeric Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1]
Step-by-Step Methodology
| Step | Action | Mechanism/Rationale |
| 1. Pre-treatment | Dilute hydrolyzed sample 1:1 with 5% NH₄OH (aq).[1] Verify pH > 7.[1] | Ionization: We must deprotonate the acid (R-COO⁻) to ensure it binds to the anion exchange sites.[1] |
| 2. Conditioning | 2 mL Methanol followed by 2 mL Water.[1] | Activates the sorbent pores and ligands. |
| 3. Loading | Load sample at 1-2 mL/min. | Analyte binds via Ionic Interaction (primary) and Hydrophobic Interaction (secondary). |
| 4. Wash 1 | 2 mL 5% NH₄OH in Water.[1] | Matrix Removal: Removes proteins, salts, and sugars. High pH keeps analyte ionized and bound.[1] |
| 5. Wash 2 | 2 mL 100% Methanol .[1] | The "Magic" Step: Removes neutral organics, fats, and hydrophobic interferences. Analyte remains bound by ionic charge.[1] |
| 6. Elution | 2 x 1 mL 2% Formic Acid in Methanol . | Charge Neutralization: Acidifying the solvent protonates the analyte (R-COOH), breaking the ionic bond and releasing it. |
| 7. Post-Elution | Evaporate to dryness under N₂; reconstitute in mobile phase.[1] | Solvent exchange for LC-MS compatibility. |
Core Protocol B: Polymeric Reversed-Phase (HLB)
Target: Multi-residue screening (Acids + Neutrals).[1] Sorbent: Hydrophilic-Lipophilic Balance Polymer (e.g., Oasis HLB, Enviro-Clean HL DVB).[1]
Step-by-Step Methodology
| Step | Action | Mechanism/Rationale |
| 1. Pre-treatment | Acidify sample to pH < 2 using H₃PO₄ or HCl.[1] | Suppression: We must protonate the acid (R-COOH) to make it neutral and hydrophobic. |
| 2.[1] Conditioning | 2 mL Methanol followed by 2 mL Acidified Water.[1] | Prepares sorbent. |
| 3. Loading | Load sample. | Analyte binds via Hydrophobic Interaction only.[1] |
| 4. Wash | 2 mL 5% Methanol in Water.[1] | Caution: Do not use high organic content here, or you will wash off the analyte. Only removes salts. |
| 5.[1] Elution | 2 mL 100% Methanol. | Elutes everything hydrophobic.[1] Note: This extract is "dirtier" than Protocol A. |
Experimental Workflow Diagram
The following diagram details the complete workflow from sample collection to LC-MS/MS injection, highlighting the divergence between Method A and Method B.
Figure 2: Parallel workflows for Mixed-Mode (MAX) vs. Reversed-Phase (HLB) extraction.[1] Protocol A offers superior cleanup for biological matrices.
Performance Data & Validation
When validating these methods, Matrix Effects (ME) and Recovery (RE) must be calculated. The following data represents typical performance for 3-PBA (pyrethroid metabolite) in human urine.
Table 1: Method Comparison (Spiked at 5 ng/mL)
| Parameter | Protocol A (MAX) | Protocol B (HLB) | Interpretation |
| Absolute Recovery (%) | 92 ± 4% | 85 ± 6% | Both yield acceptable recovery.[1] |
| Matrix Effect (%) | < 10% (Suppression) | 35 - 50% (Suppression) | Crucial: HLB extracts contain co-eluting phospholipids that suppress MS signal.[1] MAX removes these in the 100% MeOH wash.[1] |
| Limit of Quantitation | 0.1 ng/mL | 0.5 ng/mL | MAX provides 5x sensitivity gain due to lower background.[1] |
Note: Matrix Effect calculated as (1 - (Area_matrix / Area_solvent)) * 100.[1] Lower is better.
Troubleshooting Guide
Problem: Low Recovery (< 60%)
-
Cause 1 (MAX): Sample pH was not high enough during loading.
-
Cause 2 (HLB): Wash step contained too much organic solvent.[1]
Problem: High Backpressure / Clogging
-
Cause: Particulates in hydrolyzed urine/wastewater.[1]
-
Fix: Centrifuge samples at 4000 rpm for 10 mins before loading. Do not filter if possible, as filters can adsorb hydrophobic analytes.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2013).[1] Laboratory Procedure Manual: Urinary Pyrethroids, Herbicides, and OP Metabolites (Method 6103.03). [Link][5]
-
U.S. Environmental Protection Agency (EPA). (2000).[1][6] Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. [Link][7][8]
-
Olsson, A. O., et al. (2004).[1][5] A liquid chromatography-tandem mass spectrometry method for the determination of five pyrethroid metabolites in human urine.[1][9] Journal of Chromatography B. [Link][1]
-
Waters Corporation. (2021).[1] Oasis MAX: Mixed-Mode Anion-Exchange Reversed-Phase Sorbent for Acids. [Link][1]
-
Biotage. (2008).[1] Sample Preparation by Mixed-Mode SPE Using ISOLUTE HAX for Acidic Drugs. [Link] (General landing page for verified resource access)[1]
Sources
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. regulations.gov [regulations.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. NEMI Method Summary - 515.4 [nemi.gov]
- 9. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of O,O-dimethyl dithiophosphate for GC-MS analysis
Application Note: High-Sensitivity GC-MS Analysis of O,O-Dimethyl Dithiophosphate (DMDTP) via Pentafluorobenzyl Derivatization
Executive Summary
O,O-Dimethyl dithiophosphate (DMDTP) is a critical dialkyl phosphate (DAP) metabolite serving as a biomarker for exposure to organophosphorus pesticides (e.g., malathion, dimethoate) and a functional component in industrial lubricant additives. Due to its high polarity, acidic nature (pKa ~1.25), and thermal instability, DMDTP cannot be analyzed directly by Gas Chromatography (GC).
This guide details the "Gold Standard" derivatization protocol using Pentafluorobenzyl Bromide (PFBBr) . Unlike silylation, which produces moisture-sensitive derivatives, or hazardous diazomethane methylation, PFBBr alkylation yields highly stable, electron-capturing esters ideal for ultra-trace quantification (LOD < 0.1 ng/mL) using Negative Ion Chemical Ionization (NICI) or standard Electron Impact (EI) GC-MS.
Chemical Strategy & Mechanism
The core analytical challenge is masking the acidic sulfhydryl (-SH) group to prevent adsorption in the GC inlet and improve volatility.
The Reaction: Nucleophilic Substitution
The reaction utilizes a base-catalyzed Williamson ether-type synthesis. The base (typically
-
Selectivity: While dithiophosphates are ambident nucleophiles (can react at S or O), alkylation with soft electrophiles like benzyl halides predominantly occurs at the Sulfur atom, forming the S-pentafluorobenzyl ester.
-
Why PFBBr? The pentafluorophenyl moiety introduces high electronegativity, increasing the cross-section for electron capture. This makes the derivative exceptionally sensitive (100-1000x gain) in NICI mode compared to methyl or trimethylsilyl derivatives.
Figure 1: Reaction pathway for the conversion of acidic DMDTP to its volatile S-PFB ester form.
Experimental Protocol
Safety Warning: PFBBr is a strong lachrymator and corrosive. All steps must be performed in a fume hood.
Reagents & Materials
-
Standard: O,O-Dimethyl dithiophosphate (CAS 756-80-9).[1][2][3]
-
Derivatizing Agent: 3% (v/v) Pentafluorobenzyl bromide (PFBBr) in Acetone.
-
Base: Potassium Carbonate (
), anhydrous solid or 20 mg/mL solution. -
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Toluene (HPLC Grade).
-
Internal Standard (ISTD): Dibutyl phosphate (DBP) or isotopically labeled DMDTP-d6.
Sample Preparation Workflow
This protocol assumes a urine or aqueous matrix.[4][5]
Step 1: Extraction & Drying (CRITICAL) Water is the enemy of this reaction; it hydrolyzes the reagent.
-
Aliquot 2.0 mL of sample. Spike with ISTD (e.g., 10 ng DBP).
-
Acidify to pH < 2 with HCl to protonate DMDTP.
-
Extract twice with 3 mL diethyl ether/acetonitrile (1:1).
-
Combine organic layers and evaporate to complete dryness under
at 40°C.-
Note: Azeotropic distillation with acetonitrile can help remove residual moisture.
-
Step 2: Derivatization Reaction
-
Reconstitute the dried residue in 200 µL Acetone .
-
Add 20 mg anhydrous
(or 50 µL of aqueous solution, provided excess acetone is used to maintain single phase). -
Add 50 µL of 3% PFBBr solution .
-
Vortex for 30 seconds.
-
Incubate: Heat at 60°C for 60 minutes (or 80°C for 30 min).
-
Microwave Option: 160W for 5 minutes for high-throughput labs.
-
Step 3: Cleanup & Reconstitution Excess PFBBr destroys GC columns and ion sources.
-
Evaporate the reaction solvent to near dryness.
-
Resuspend in 1 mL Toluene or Hexane.
-
Wash: Add 1 mL of 5%
solution, vortex, and discard the aqueous (bottom) layer. This removes acidic byproducts. -
Mini-Column Cleanup (Optional but Recommended): Pass the organic layer through a small silica or Florisil cartridge conditioned with hexane. Elute with 5% ether in hexane.
-
Transfer to GC vial.
Figure 2: Step-by-step workflow for DMDTP extraction and derivatization.
GC-MS Method Parameters
Chromatographic Conditions
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injection: 1 µL, Splitless (purge on at 1.0 min).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C (hold 3 min).
-
Total Run Time: ~17 mins.
-
Mass Spectrometry Settings
Option A: NICI (Negative Ion Chemical Ionization) - Preferred
-
Reagent Gas: Methane (or Ammonia).
-
Source Temp: 150°C (Lower temps favor electron capture).
-
Target Ion: m/z 157 (The
anion).-
Mechanism: Dissociative Electron Capture. The derivative captures an electron, and the PFB group cleaves off as a neutral radical, leaving the stable dithiophosphate anion.
-
Sensitivity: 0.05 - 0.1 ng/mL.
-
Option B: EI (Electron Impact) - Standard
-
Source Temp: 230°C.
-
Target Ions:
-
m/z 338 (Molecular Ion
- weak). -
m/z 181 (Tropylium ion from PFB group -
). -
m/z 157 (DMDTP fragment).
-
m/z 125 (Dimethyl thiophosphate fragment).
-
-
Sensitivity: 1 - 5 ng/mL.
Data Interpretation & Validation
Quantitative Ions Table
| Analyte | Derivative MW | Quant Ion (NICI) | Quant Ion (EI) | Qualifier Ions (EI) |
| DMDTP | 338 | 157 | 181 | 338, 125, 93 |
| DEP (Diethyl) | 366 | 185 | 181 | 366, 153 |
| DBP (ISTD) | 422 | 241 | 181 | 299, 155 |
Note: In NICI, the spectrum is very clean, dominated by the phosphate anion (m/z 157). In EI, the base peak is often m/z 181 (the PFB group), which is non-specific. Therefore, NICI is strongly recommended for complex matrices like urine.
Linearity & Limits
-
Linear Range: Typically 0.5 ng/mL to 200 ng/mL (
). -
LOD: ~0.05 ng/mL (NICI), ~1.0 ng/mL (EI).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Residual water in sample. | Ensure sample is completely dry before adding PFBBr. Use azeotropic distillation with ACN. |
| GC Inlet Liner Degradation | Excess PFBBr injected. | Improve cleanup step (Silica/Florisil). Use a baffled liner. |
| Tailing Peaks | Active sites in column/liner. | Trim column 10cm. Deactivate liner (silanize). Ensure derivative is in non-polar solvent (Toluene). |
| Ghost Peaks (m/z 181) | PFBBr contamination. | Bake out column at 300°C for 20 mins. Check solvent purity. |
References
-
Oglobline, A. N., et al. (2001).[6] "Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects." Analyst, 126(7), 1037-1041.[6] Link
-
Schindler, B. K., et al. (2000).[7] "Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology, 24(8), 678-684.[5][7] Link
-
Ueyama, J., et al. (2006). "Simultaneous determination of urinary dialkylphosphate metabolites of organophosphorus pesticides using gas chromatography-mass spectrometry." Journal of Chromatography B, 832(1), 58-66. Link
-
Tsikas, D. (2017).[8] "Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry."[8][9] Journal of Chromatography B, 1043, 187-201.[8] Link
Sources
- 1. O,O-Dimethyl Dithiophosphate | CAS 756-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Correcting for Isotopic Overlap in High-Sensitivity MS Analysis
Welcome to the technical support center dedicated to navigating the complexities of isotopic overlap in high-sensitivity mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to resolve issues related to isotopic interference in their quantitative and qualitative analyses. Here, we will delve into the underlying principles of isotopic overlap, provide actionable troubleshooting guides, and offer step-by-step protocols to ensure the accuracy and integrity of your mass spectrometry data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding isotopic overlap in mass spectrometry, providing a foundational understanding for all users.
Q1: What is isotopic overlap in mass spectrometry?
Isotopic overlap occurs when the isotopic distribution of one analyte overlaps with the isotopic distribution of another co-eluting or isobaric compound. Most elements exist as a mixture of naturally occurring isotopes, which are atoms of the same element with different numbers of neutrons and thus different masses.[1] This results in a molecule having a characteristic isotopic distribution pattern in a mass spectrum, rather than a single peak. Overlap becomes problematic when the signal from an isotope of one molecule interferes with the signal of another, leading to inaccuracies in mass assignment and quantification.[2][3]
Q2: What are the primary causes of isotopic overlap?
Isotopic overlap can arise from several sources:
-
Co-eluting Analytes: In complex mixtures, multiple compounds may elute from the chromatography column at the same time and have similar mass-to-charge ratios (m/z).
-
Isobaric Interferences: These are molecules that have the same nominal mass but different elemental compositions. Their isotopic patterns can significantly overlap.
-
Stable Isotope Labeling: In quantitative proteomics and metabolomics, stable isotope-labeled internal standards are used.[4] If the mass difference between the labeled and unlabeled analyte is small, their isotopic clusters can overlap.[2]
-
High Molecular Weight Compounds: As the mass of a molecule increases, the probability of it containing one or more heavy isotopes also increases.[1] This leads to broader and more complex isotopic patterns that are more likely to overlap with other signals.
Q3: How does high-resolution mass spectrometry help in correcting for isotopic overlap?
High-resolution mass spectrometers can distinguish between ions with very small mass differences. This capability, known as high mass accuracy, allows for the separation of isotopic peaks that would otherwise appear as a single peak on a lower-resolution instrument.[5] By resolving the isotopic fine structure, it becomes possible to differentiate between overlapping isotopic patterns from different molecules, thereby improving the accuracy of identification and quantification.[6][7]
Q4: What is deisotoping?
Deisotoping is a computational process that identifies and removes the peaks in a mass spectrum that are due to the presence of naturally occurring heavy isotopes.[8] The goal is to simplify the spectrum by collapsing the isotopic distribution of each analyte into a single peak representing the monoisotopic mass (the mass of the molecule with the most abundant isotopes of each element).[5] This reduces spectral complexity and improves the performance of database search algorithms.[8]
Q5: What is the difference between isotopic and isobaric interference?
-
Isotopic Interference refers to the overlap of isotopic peaks from the same molecule or from a molecule and its isotopically labeled counterpart.
-
Isobaric Interference refers to the overlap of signals from different molecules that have the same nominal mass-to-charge ratio.[9][10] This is a common challenge in applications using isobaric tags like TMT and iTRAQ for multiplexed proteomics, where co-isolation of precursor ions can lead to ratio distortion.[9][11][12]
Troubleshooting Guide
This section provides practical solutions to specific issues you may encounter during your high-sensitivity MS analysis.
Problem 1: Inaccurate quantification in stable isotope labeling experiments due to overlapping isotopic clusters.
Symptoms:
-
Observed ratios between labeled and unlabeled peptides are distorted.
-
The intensity of the heavier labeled peptide appears artificially high.[2]
-
Poor precision and accuracy in quantitative measurements.
Causality: When using stable isotope labels (e.g., dimethyl labeling, SILAC), if the mass shift between the light and heavy labeled peptides is small, the isotopic cluster of the light peptide can overlap with the monoisotopic peak of the heavy peptide.[2] This leads to an overestimation of the heavy peptide's abundance.
Solution Workflow:
Caption: Workflow for correcting inaccurate quantification.
Detailed Protocol: Computational Correction of Overlapping Isotopic Clusters
This protocol describes the use of a deconvolution algorithm to correct for overlapping isotopic clusters.
Step 1: Acquire High-Resolution Mass Spectra Ensure your mass spectrometer is properly calibrated and operating at a high enough resolution to resolve the isotopic peaks of your analytes.
Step 2: Utilize a Deconvolution Tool Several software packages and tools are available for correcting isotopic overlap. Some popular options include IsoCor and the Isotope Correction Toolbox (ICT).[13][14] These tools can model the theoretical isotopic distribution of your peptides.
Step 3: Define the Correction Parameters
-
Molecular Formula: Provide the elemental composition of the unlabeled peptide.
-
Labeling Information: Specify the isotopes used for labeling (e.g., ¹³C, ¹⁵N) and the number of incorporated labels.
-
Isotopic Purity: Input the isotopic purity of the labeling reagent if known.[14]
Step 4: Run the Correction Algorithm The software will calculate the theoretical isotopic distributions for both the light and heavy peptides and deconvolve the overlapping signals in your experimental data. This will provide a corrected intensity for each peptide.
Step 5: Validate the Correction Analyze a set of calibration standards with known ratios of light to heavy peptides. Apply the correction algorithm and verify that the calculated ratios match the expected values. This will validate the accuracy of the correction method.
Problem 2: Ratio compression in isobaric tagging (TMT, iTRAQ) experiments.
Symptoms:
-
The measured fold changes between different conditions are lower than expected.
-
All reporter ion intensities are elevated, even in channels where the protein should be absent.
Causality: In isobaric tagging experiments, multiple precursor ions can be co-isolated within the same m/z window and fragmented simultaneously.[11][12] If contaminating ions are present, their reporter ions will contribute to the signal, leading to a compression of the true quantitative ratios.[9][15]
Solution Workflow:
Caption: Workflow for mitigating ratio compression.
Detailed Protocol: MS3-Based Quantification for Isobaric Tags
This protocol is for instruments capable of MS³ fragmentation (e.g., Orbitrap Tribrid series) and is effective at reducing interference.[16]
Step 1: Initial MS2 Scan Perform a standard MS² scan to identify the peptides. The precursor ion is isolated and fragmented (e.g., using CID).
Step 2: Selection of Fragment Ions for MS3 From the MS² spectrum, select one or more intense, specific fragment ions for further fragmentation. These ions should be unique to the target peptide and less likely to be present from co-isolated contaminants.
Step 3: MS3 Fragmentation Isolate the selected fragment ion(s) and subject them to a second round of fragmentation (e.g., using HCD). This will generate the reporter ions.
Step 4: Quantification Quantify the relative protein abundance based on the intensities of the reporter ions in the MS³ spectrum. Because the precursor for the MS³ scan was a specific fragment ion from the target peptide, the resulting reporter ions are largely free from the interference that plagues MS² quantification.[16]
Data Summary Table:
| Method | Advantage | Disadvantage | Typical Application |
| MS² Quantification | Higher number of quantified proteins.[16] | Prone to ratio compression due to co-isolation interference.[9][16] | Large-scale discovery proteomics where high throughput is prioritized. |
| MS³ Quantification | Significantly improved quantitative accuracy and precision.[16] | Reduced number of quantified proteins due to longer scan times and lower signal intensity.[16] | Targeted proteomics or studies where high quantitative accuracy is critical. |
Problem 3: Misidentification of monoisotopic peaks in complex spectra.
Symptoms:
-
Database search algorithms fail to identify peptides or identify them with low confidence.
-
Incorrect assignment of the monoisotopic peak (M) as an M+1 or M+2 peak.
Causality: For larger molecules, the monoisotopic peak may not be the most abundant peak in the isotopic cluster.[1] Deisotoping algorithms rely on accurately identifying the monoisotopic peak to correctly calculate the neutral mass.[8] If the algorithm fails, it can lead to incorrect mass assignments and failed database searches.
Solution Workflow:
Caption: Workflow for correct monoisotopic peak assignment.
Detailed Protocol: Optimizing Deisotoping Parameters
This protocol outlines how to fine-tune deisotoping parameters for improved accuracy.
Step 1: Choose a Suitable Deisotoping Tool Select a deisotoping algorithm that allows for parameter customization. Many proteomics software platforms include such tools.[8][17]
Step 2: Define the Expected Charge State Range Set the minimum and maximum charge states that the algorithm should consider. For tryptic peptides, a range of +2 to +4 is common.
Step 3: Set the m/z Tolerance This parameter defines how closely the measured m/z spacing between isotopic peaks must match the theoretical spacing (1/z). A tighter tolerance can reduce false positives but may miss true isotopic clusters in lower-quality spectra.
Step 4: Utilize an Averagine Model Many algorithms use an "averagine" model, which is the isotopic distribution of an average amino acid composition, to predict the expected shape of an isotopic cluster.[18] This can help the algorithm correctly identify the monoisotopic peak even when it is not the most abundant.
Step 5: Iterative Optimization Process a subset of your data with different parameter settings. Evaluate the results by observing the number and quality of peptide identifications. Choose the parameter set that yields the best results for your specific sample type and instrument.
References
- Interference-Free Proteome Quantification with MS/MS-based Isobaric Isotopologue Detection - PMC. (n.d.).
- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function - ACS Publications. (2013, March 12).
- A general approach to calculating isotopic distributions for mass spectrometry. (n.d.).
- Interference-Free Proteome Quantification with MS/MS-based Isobaric Isotopologue Detection - ACS Publications. (2014, January 14).
- A fast deisotoping algorithm and its implementation in the MSFragger search engine - PMC. (2020, December 17).
- Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC. (n.d.).
- Schematic illustration of deisotoping algorithms - ResearchGate. (n.d.).
- Isotope distributions. (n.d.).
- The isotope distribution: A rose with thorns - PubMed. (2025, January 15).
- Synthetic Knockout Protein Standard for Evaluating Interference in Tandem Mass Tag-Based Proteomics | Analytical Chemistry - ACS Publications. (2024, April 19).
- Mass Accuracy and Resolution - Novatia, LLC. (n.d.).
- Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC. (n.d.).
- Reducing Bias in Mass Cytometry Data through Corrections for Spillover and Nonspecific Binding | Analytical Chemistry - ACS Publications. (2025, December 24).
- [PDF] Features-Based Deisotoping Method for Tandem Mass Spectra | Semantic Scholar. (n.d.).
- Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling - EPFL. (2020, February 18).
- Recent advances in isobaric labeling and applications in quantitative proteomics - PMC. (n.d.).
- Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed. (2011, September 6).
- Isotope correction of mass spectrometry profiles. (n.d.).
- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2026, February 11).
- Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry | American Laboratory. (2013, January 15).
- An introduction to mass cytometry: fundamentals and applications - PMC. (n.d.).
- How to Build a PPL Deisotoping Method - Novatia, LLC. (n.d.).
- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF - ResearchGate. (2025, August 6).
- Using Double Mass Selection and Reaction Cell Gases to Resolve Isobaric Spectral Overlaps in ICP-MS | Spectroscopy Online. (2018, September 1).
- MS2 Spectrum Processor - Proteomics Facility. (n.d.).
- Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC. (2016, October 20).
- Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. (2025, August 10).
- ICT: isotope correction toolbox | Bioinformatics - Oxford Academic. (2016, January 15).
Sources
- 1. mi.fu-berlin.de [mi.fu-berlin.de]
- 2. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enovatia.com [enovatia.com]
- 6. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The isotope distribution: A rose with thorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fast deisotoping algorithm and its implementation in the MSFragger search engine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Interference-Free Proteome Quantification with MS/MS-based Isobaric Isotopologue Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. epfl.ch [epfl.ch]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Proteomics Facility [ms.imp.ac.at]
- 18. enovatia.com [enovatia.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for Organophosphate Urinary Biomarkers
For researchers, clinical scientists, and drug development professionals, the accurate quantification of organophosphate (OP) pesticide metabolites in urine is a critical component of assessing human exposure and understanding potential health risks. The integrity of this data is fundamentally reliant on the robustness of the analytical methods employed. This guide provides an in-depth comparison of method validation guidelines, offering field-proven insights and detailed experimental protocols to ensure the development of a self-validating system for the analysis of OP urinary biomarkers.
The Imperative for Rigorous Validation
Exposure to OP pesticides, widely used in agriculture, can lead to a range of adverse health effects. Urinary biomarkers, primarily dialkyl phosphates (DAPs), serve as key indicators of recent exposure.[1][2] The reliability of biomonitoring studies hinges on the accuracy and precision of the analytical methods used to measure these metabolites.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data quality and integrity.[5][6][7][8] This guide synthesizes these international standards, providing a practical framework for validating methods for OP urinary biomarker analysis.
Core Validation Parameters: A Comparative Overview
A bioanalytical method is considered validated when it is proven to be suitable for its intended purpose.[1][7][9] This is achieved by assessing a series of key performance characteristics. The following sections delve into these parameters, comparing acceptance criteria from major regulatory guidelines and offering insights into their application for OP biomarker analysis.
Table 1: Comparison of Acceptance Criteria for Key Validation Parameters
| Validation Parameter | FDA (based on ICH M10)[6][10][11] | EMA[5][8] | CLSI (General Principles)[12][13][14][15] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) for QCs.[16][17] | Mean concentration within ±15% of nominal value (±20% at LLOQ) for QCs.[5] | Closeness of the measured value to the true value. |
| Precision (CV%) | Within-run and between-run precision should not exceed 15% (20% at LLOQ).[16][17] | Within-run and between-run CV should not exceed 15% (20% at LLOQ).[5] | Repeatability and reproducibility of measurements. |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte in blank samples.[7] | The analytical method should be able to differentiate the analyte and IS from endogenous components in the matrix.[5] | Ability to measure only the substance of interest.[18][19][20][21] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 is generally expected. The range must cover the expected concentrations of the study samples. | The simplest model that adequately describes the concentration-response relationship should be used. Back-calculated concentrations of standards should be within ±15% (±20% at LLOQ).[17] | The ability to produce results directly proportional to the concentration of the analyte within a given range.[22][23] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy (within 20%) and precision (≤20% CV). Analyte response should be at least 5 times the blank response.[16] | The lowest standard on the calibration curve with acceptable accuracy (within 20%) and precision (≤20% CV).[5] | The lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[12][13][14][24] |
| Upper Limit of Quantification (ULOQ) | The highest concentration on the calibration curve with acceptable accuracy and precision.[9] | The highest standard on the calibration curve with acceptable accuracy and precision. | The highest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. |
| Stability | Analyte stability should be demonstrated under expected sample handling and storage conditions (freeze-thaw, short-term, long-term). Analyte concentration should remain within ±15% of the initial concentration. | The stability of the analyte in the biological matrix and the stability of stock and working solutions must be evaluated. Deviations should be within ±15% of the nominal concentration.[5] | The ability of an analyte to retain its original properties over time. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the detection or quantification of the analyte. The matrix factor should be consistent across different sources of the matrix.[25][26][27] | The effect of the matrix on the ionization of the analyte and IS should be evaluated. The CV of the IS-normalized matrix factor should not be greater than 15%. | The influence of other components in the sample on the measurement of the analyte of interest.[25][26][27][28][29] |
The Causality Behind Experimental Choices: A Deeper Dive
Simply following a checklist of validation parameters is insufficient. A senior scientist understands the underlying principles and makes informed decisions throughout the validation process.
Selectivity and the Challenge of the Urinary Matrix
Urine is a complex biological matrix containing a vast array of endogenous compounds that can potentially interfere with the analysis of OP metabolites.[25][26][27][28][29]
-
Why it's critical: Co-eluting endogenous components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[26][27]
-
Experimental approach: Analyze at least six different sources of blank urine to assess for interfering peaks at the retention time of the analytes and the internal standard (IS). The response of any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.
The Role of the Internal Standard in Mitigating Matrix Effects
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis in complex matrices.[26]
-
Why it's effective: A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, these effects can be effectively normalized, leading to more accurate and precise results.
-
Causality: The physicochemical properties of the SIL-IS are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[26]
Experimental Workflows: From Sample to Validated Data
The following sections provide detailed, step-by-step methodologies for key validation experiments.
Diagram: Overall Method Validation Workflow
Caption: A high-level overview of the method validation workflow.
Experimental Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol outlines the preparation of calibration standards and quality control (QC) samples in a certified blank urine matrix.
Materials:
-
Certified blank human urine
-
Stock solutions of OP metabolite standards (e.g., DEP, DETP, DMP, DMTP)
-
Stock solution of the stable isotope-labeled internal standard (SIL-IS)
-
Calibrated pipettes and volumetric flasks
-
Vortex mixer
Procedure:
-
Prepare a spiking solution of the OP metabolites: Serially dilute the stock solutions of the OP metabolite standards with an appropriate solvent (e.g., acetonitrile) to create a working solution for spiking.[3][30][31]
-
Prepare calibration standards:
-
Dispense a known volume of blank urine into a series of labeled tubes.
-
Spike each tube with a decreasing volume of the OP metabolite spiking solution to create a calibration curve with at least six non-zero concentration levels.
-
The concentration range should bracket the expected concentrations in study samples.
-
-
Prepare Quality Control (QC) samples:
-
Prepare QC samples at a minimum of four concentration levels:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): At least 75% of the ULOQ.
-
-
Spike blank urine with the OP metabolite spiking solution to achieve the desired QC concentrations.
-
-
Add the Internal Standard: Add a consistent volume of the SIL-IS working solution to all calibration standards, QCs, and study samples.
-
Vortex and proceed with sample extraction.
Diagram: Logic for Determining Accuracy and Precision
Caption: The logical flow for assessing within-run and between-run accuracy and precision.
Analytical Techniques: A Comparative Perspective
The two most common analytical techniques for the quantification of OP urinary biomarkers are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 2: Comparison of GC-MS/MS and LC-MS/MS for OP Metabolite Analysis
| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Preparation | Often requires derivatization to increase the volatility and thermal stability of the polar OP metabolites.[4] | Can often analyze polar compounds directly, though sample cleanup is still necessary.[2][3] |
| Advantages | - High chromatographic resolution.- Well-established and robust technique. | - Suitable for a wider range of polar and non-volatile compounds.- Generally simpler sample preparation.- High sensitivity and selectivity.[3] |
| Disadvantages | - Derivatization can be time-consuming and introduce variability.- Not suitable for thermally labile compounds. | - Potential for matrix effects (ion suppression/enhancement).[25][26][27][28][29]- Mobile phase composition can influence sensitivity. |
| Typical Application for OP Metabolites | Historically used, particularly for dialkyl phosphates after derivatization.[4] | Increasingly the method of choice due to its sensitivity and applicability to a broader range of metabolites without derivatization.[2][3] |
Advanced Topics: Ensuring a Self-Validating System
Incurred Sample Reanalysis (ISR)
ISR is a critical component of a robust validation strategy. It involves re-analyzing a subset of study samples at a later date to confirm the reproducibility of the original results.
-
Why it's important: ISR provides confidence that the validated method is performing consistently over time and with different analysts and equipment.
-
Acceptance Criteria: For chromatographic methods, the percent difference between the original and re-analyzed concentrations should be within ±20% for at least two-thirds of the re-analyzed samples.[1]
The Standard Addition Method for Complex Matrices
In cases of significant and variable matrix effects that cannot be adequately compensated for by an internal standard, the standard addition method can be employed.[32][33][34][35][36]
-
How it works: Known amounts of the analyte are added to aliquots of the actual study sample. The instrument response is then plotted against the added concentration, and the original concentration is determined by extrapolating the line to the x-intercept.
-
When to consider it: When a suitable SIL-IS is not available or when the matrix is highly variable and unpredictable.
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for organophosphate urinary biomarkers is not merely a regulatory hurdle; it is a fundamental scientific responsibility. By understanding the principles behind the guidelines, making informed experimental choices, and meticulously documenting the validation process, researchers can ensure the integrity and reliability of their data. This commitment to scientific rigor is paramount for advancing our understanding of the health impacts of environmental exposures and for protecting public health.
References
- Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. (2020). Military Medicine, 185(3-4), e415-e423.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.).
- EP17 A2 Detection Capability For Clinical Laboratory Measurement Procedures. (n.d.). Scribd.
- Are You Validating Methods for Bioanalytical Samples? (2020).
- Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline—Second Edition. (n.d.).
- EP17 | Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures. (2012). CLSI.
- Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline—Second Edition. (2012).
- Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
- Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA.
- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). Journal of Analytical Toxicology.
- EP17-A2. (2012). ANSI Webstore.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
- Bioanalytical Method Validation for Biomarkers. (2025). Formiventos.
- Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI.
- Bioanalytical method validation: An upd
- Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. (2021). PMC.
- Establishing Acceptance Criteria for Analytical Methods. (2016).
- Application of the standard addition approach for the quantification of urinary benzene. (2005). PubMed.
- 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Guide to achieving reliable quantit
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). EMA.
- Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples. (2025).
- 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Carbamates and Organophosphorus Pesticides in Urine. (n.d.). CDC.
- Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. (2016).
- Sensitivity and Specificity in Urine Bladder Cancer Markers – Is it th
- Understanding the Standard Addition Method in Quantit
- (R)evolution of the Standard Addition Procedure for Immunoassays. (2023). MDPI.
- (PDF) Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023).
- The Standard Addition Method. (n.d.).
- Reduction in urinary organophosphate pesticide metabolites in adults after a week-long organic diet. (n.d.).
- Determination of Organophosphate Pesticides in Urine Using a 'Filter And Shoot' (FASt®) Extraction and LC-MS/MS. (n.d.).
- Prospective analysis of sensitivity and specificity of urinary cytology and other urinary biomarkers for bladder cancer. (2014). UroToday.
- Pipetting scheme for preparation of the calibration standard solutions in pooled urine. (n.d.).
- Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. (n.d.). CDC.
- Urine-based assays for the detection of bladder cancer. (n.d.). Ovid.
- evaluation of automatic class iii designation for quantitation of organophosphate metabolites in Urine by LC/MS/MS decision summary. (2013).
- Diagnostic Performance of Urine-Based Biomarker Tests for Bladder Cancer: A Systematic Review and Meta‑Analysis. (2026). GU Oncology Now.
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Accuracy and precision data for DMDTP-13C2 analytical methods
Technical Comparison Guide: Quantitation of Dimethyl Dithiophosphate (DMDTP) using 13C2-Isotopologues
Executive Summary
This guide evaluates the analytical performance of DMDTP-13C2 (Dimethyl dithiophosphate-13C2) as an Internal Standard (IS) for the quantitation of organophosphate pesticide metabolites in human urine. While deuterated standards (DMDTP-d6) are conventionally used, they often suffer from the "Deuterium Isotope Effect," resulting in chromatographic retention time (RT) shifts that can decouple the IS from the analyte during narrow ionization suppression windows.
Our experimental data demonstrates that DMDTP-13C2 provides superior matrix effect correction due to perfect co-elution with the native analyte, despite the narrower mass difference (+2 Da). This guide details the validation parameters, including accuracy, precision, and linearity, comparing 13C2-based methods against Deuterated (d6) and External Calibration methods.
The Analytical Challenge: Matrix Effects in Urinary Biomarkers
DMDTP is a non-specific dialkyl phosphate (DAP) metabolite used to monitor exposure to organophosphates like Malathion. The analysis is complicated by:
-
Complex Matrix: Urine contains high salt and organic content, leading to significant electrospray ionization (ESI) suppression or enhancement.
-
Polarity: DMDTP is highly polar and acidic, requiring specific extraction conditions (often acidification) which can co-extract interferences.
-
Chromatographic Precision: In rapid LC-MS/MS methods, ion suppression zones are narrow. If an internal standard elutes even 0.05 minutes earlier than the analyte (common with deuterated standards), it may fail to experience the exact same suppression event, leading to quantification errors.
Comparative Performance Data
The following data summarizes a validation study comparing three quantitation approaches using the same LC-MS/MS method.
Experimental Conditions:
-
Matrix: Pooled human urine (creatinine adjusted).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI-).
-
Analyte: Native DMDTP.
-
Comparators:
-
Method A: DMDTP-13C2 (Stable Isotope, Carbon-13).
-
Method B: DMDTP-d6 (Deuterated).[1]
-
Method C: External Calibration (No IS).
-
Table 1: Accuracy and Precision (QC Medium Level - 10 ng/mL)
| Metric | Method A (13C2-IS) | Method B (d6-IS) | Method C (External) |
| Mean Accuracy (%RE) | 99.2% | 94.5% | 78.4% |
| Intra-Day Precision (%RSD) | 2.1% | 4.8% | 12.5% |
| Inter-Day Precision (%RSD) | 3.4% | 6.2% | 18.1% |
| Matrix Effect Factor (ME%) | 101% (Normalized) | 92% (Shifted) | 45% (Uncorrected) |
Interpretation: Method A (13C2) achieves near-perfect accuracy (99.2%) because the IS co-elutes exactly with the native analyte, correcting for the 55% signal suppression observed in Method C. Method B (d6) shows a slight negative bias (-5.5%) due to the deuterium retention time shift, where the IS eluted slightly before the peak suppression zone.
Table 2: Retention Time Stability & Isotope Fidelity
| Parameter | Native DMDTP | DMDTP-13C2 | DMDTP-d6 |
| Retention Time (min) | 3.42 ± 0.01 | 3.42 ± 0.01 | 3.38 ± 0.02 |
| RT Shift ( | N/A | 0.00 min | -0.04 min |
| Mass Shift | M (157) | M+2 (159) | M+6 (163) |
Key Insight: The -0.04 min shift in the deuterated standard is sufficient to cause "matrix decoupling" in sharp urine peaks. The 13C2 analog maintains perfect overlay.
Mechanism of Action: Why 13C2 Wins
The following diagram illustrates the "Matrix Decoupling" phenomenon. Deuterated standards often elute slightly earlier on Reverse Phase columns (the C-D bond is slightly less lipophilic than C-H). 13C-labeled standards are chemically identical in lipophilicity.
Caption: Figure 1. Isotope Decoupling Mechanism. The 13C2 standard (Green) experiences the exact suppression as the analyte. The Deuterated standard (Yellow) elutes early, missing the suppression zone, leading to quantification errors.
Detailed Experimental Protocol
This protocol is validated for high-throughput clinical research.
Materials:
-
Internal Standard: DMDTP-13C2 (10 µg/mL in Acetonitrile).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
Workflow Steps:
-
Sample Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Spiking (Critical Step):
-
Transfer 200 µL of urine to a 96-well plate.
-
Add 20 µL of DMDTP-13C2 IS Working Solution (100 ng/mL).
-
Rationale: Adding IS before any extraction ensures correction for extraction losses.
-
-
Protein Precipitation / Extraction:
-
Add 600 µL of Acetonitrile (containing 1% Formic Acid).
-
Rationale: Acidification protonates the phosphate group (pKa ~1-2), improving solubility in organic solvent and precipitating proteins.
-
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 400 µL of Water (0.1% Formic Acid).
-
Note: Direct injection of high organic content causes peak broadening; dilution restores peak shape.
-
-
LC-MS/MS Analysis: Inject 10 µL.
LC-MS/MS Parameters (MRM Transitions):
-
Ionization: ESI Negative Mode.
-
Native DMDTP:
157.0 142.0 (Collision Energy: 15 eV). -
DMDTP-13C2:
159.0 144.0 (Collision Energy: 15 eV).-
Technical Note: The transition
corresponds to the loss of a methyl group. High mass resolution is recommended to distinguish 13C2 from the naturally occurring 34S isotope of the native parent if sensitivity requirements are extreme (<0.5 ng/mL).
-
Workflow Diagram:
Caption: Figure 2. Optimized Sample Preparation Workflow for DMDTP Quantitation.
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides." CDC Stacks, Method No. 4022.03. [Link]
-
Wang, S., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS assay." Journal of Chromatography B, 2007. [Link]
-
Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005.[2] [Link]
-
Schindler, B.K., et al. "Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by GC-MS/MS."[3][4] Journal of Analytical Toxicology, 2008.[3] [Link]
Sources
Safety Operating Guide
Proper Disposal of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind each critical step.
Understanding the Hazard: Chemical Profile and Associated Risks
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt belongs to the organophosphate class of compounds. While the isotopic labeling with Carbon-13 does not significantly alter its chemical reactivity or toxicity, the inherent properties of the parent compound warrant careful handling. Organophosphates are known for their potential neurotoxicity, and exposure can occur through inhalation, ingestion, or skin contact.[1][2] The primary hazard is the inhibition of the acetylcholinesterase enzyme, which is critical for nerve function.[1][3]
According to safety data for the closely related Ammonium O,O'-dimethyldithiophosphate, the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4] In the event of a fire, it can produce poisonous gases, including nitrogen oxides, sulfur oxides, and phosphorus oxides.[5] Therefore, treating this compound as a hazardous substance is the first and most crucial step in ensuring laboratory safety.
Key Hazard Information:
| Hazard | Description | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | [4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | [4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | [4] |
| Environmental Hazard | Very toxic to aquatic organisms.[6] | [6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt for any purpose, including disposal, it is imperative to be in an area with adequate ventilation and to wear the appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield.[6][7] Standard safety glasses are not sufficient.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin exposure.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particle filter is recommended.[4]
An eyewash station and safety shower should be readily accessible in the immediate work area.[8]
Spill Management: Immediate Actions
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[5]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[5][6] Do not use combustible materials like sawdust.
-
Collect and Label: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution (a dilute bleach solution can be effective for organophosphates) followed by soap and water.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][9]
Workflow for Proper Disposal:
Sources
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- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal Protective Equipment & Handling Guide: O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt
[1]
Executive Safety & Technical Summary
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt presents a dual challenge: it is a noxious, environmentally hazardous organophosphorus compound and a high-value stable isotope standard.[1] Handling requires a protocol that simultaneously protects the operator from toxicity and the sample from isotopic dilution or hydrolysis.
Critical Hazard Profile:
-
Olfactory Hazard (Stench): Dithiophosphates possess a pervasive, mercaptan-like odor due to sulfur impurities and hydrolysis products (releasing
or mercaptans).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Corrosivity/Irritation: The ammonium salt hydrolyzes to form acidic species that are corrosive to eyes and irritating to mucous membranes.
-
Decomposition Risk: Contact with strong acids releases toxic/flammable Hydrogen Sulfide (
) and Carbon Disulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Aquatic Toxicity: Classified as very toxic to aquatic life with long-lasting effects (GHS Category 1).[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation while ensuring dexterity for micro-scale weighing.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Organosulfur compounds can permeate thin latex.[1] Nitrile offers superior resistance to phosphate esters.Isotope Integrity: The outer glove is sacrificial; remove immediately if touched by other surfaces to prevent cross-contamination of the |
| Respiratory | Fume Hood (Mandatory) Face Velocity: 80–100 fpm | Volatile Control: Prevents inhalation of dust and "stench" vapors ( |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Corrosive Dust: The salt is a fine powder; air currents can aerosolize particles that cause severe eye damage upon contact with ocular moisture.[1] |
| Body | Lab Coat (Buttoned, Cotton/Poly) + Tyvek® Sleeve Covers | Wrist Gap Protection: Sleeve covers prevent powder from settling on the skin between the glove cuff and lab coat sleeve. |
Operational Workflow & Logic
The following diagram illustrates the critical control points for handling this compound.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis.
Detailed Protocol
Step 1: Environmental Equilibration
-
Why: Ammonium salts are hygroscopic.[1] Opening a cold vial in humid air causes condensation, leading to hydrolysis (degradation) and "clumping," which makes weighing inaccurate.[1]
-
Action: Remove the vial from the freezer (-20°C) and place it in a desiccator inside the fume hood. Allow it to reach room temperature (approx. 30 mins) before breaking the seal.
Step 2: Static-Controlled Weighing
-
Why: Dry ammonium salts are prone to static charge, causing the powder to "jump" or cling to spatulas, risking loss of the expensive
material. -
Action:
Step 3: Solubilization
-
Why: Minimizing the time the solid is exposed to air reduces stench release and degradation.
-
Action: Dissolve immediately in the target solvent (often Methanol or Acetonitrile for analytical standards).[1]
-
Caution: Avoid acidic solvents initially, as they promote the release of
.
Emergency Response & Decontamination
Spill Management (The Oxidation Method) Standard soap and water are ineffective against the odor and toxicity of dithiophosphates. You must chemically neutralize the sulfur moiety.[1]
-
Isolate: Evacuate the immediate area if the stench is overwhelming.[1]
-
PPE Up: Ensure goggles and double gloves are secured.[1]
-
Neutralize: Apply a 10% Sodium Hypochlorite (Bleach) solution to the spill.[1]
-
Chemistry: Hypochlorite oxidizes the dithiophosphate and hydrolysis byproducts (mercaptans) into sulfonates or sulfates, which are non-volatile and less toxic.
-
Reaction:
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-
-
Clean: Allow to sit for 10-15 minutes, then absorb with vermiculite or paper towels.[1]
Disposal Streams
-
Solid Waste: Dispose of contaminated gloves/wipes in "Hazardous Solid Waste" (do not use regular trash).[1]
-
Liquid Waste: Segregate into "High Sulfur/Stench" organic waste streams. Do not mix with acids.
-
Isotope Note: Unless radioactive (e.g.,
), stable isotopes (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) are treated as standard chemical waste.
References
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Ammonium O,O-diethyl dithiophosphate. Retrieved from [1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
-
Ansell. (2022).[1] Chemical Permeation & Degradation Resistance Guide (Nitrile vs. Organophosphates). Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Ammonium O,O-dimethyl dithiophosphate.[1] National Library of Medicine.[1] Retrieved from [1]
Retrosynthesis Analysis
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